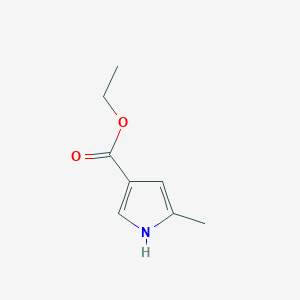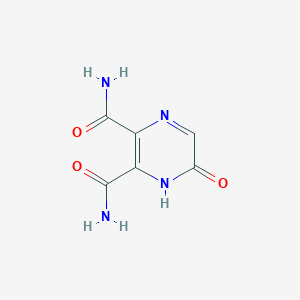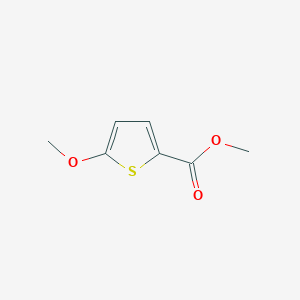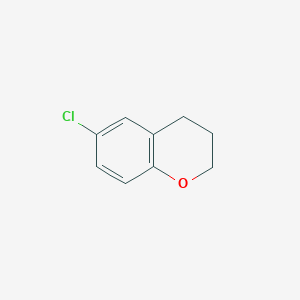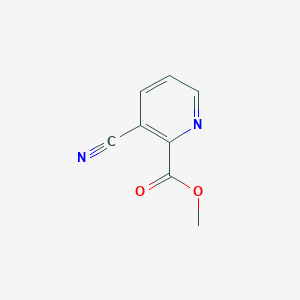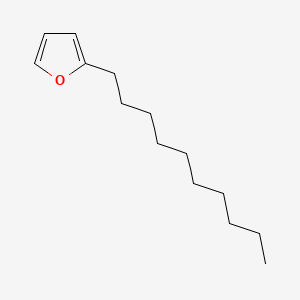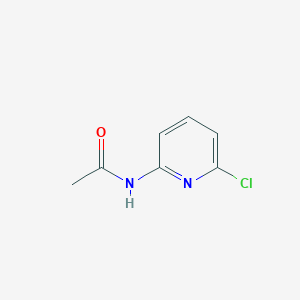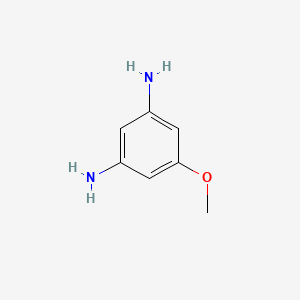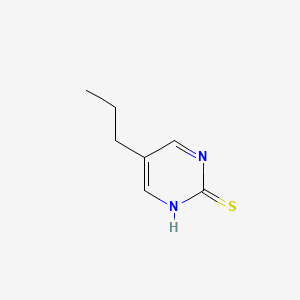
5-Propylpyrimidine-2-thiol
Descripción general
Descripción
5-Propylpyrimidine-2-thiol, also known as 2-Mercapto-5-n-propylpyrimidine, is a chemical compound with the molecular formula C7H10N2S and a molar mass of 154.23 . It is used in scientific research and exhibits a wide range of applications, including pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of the thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Chemical Reactions Analysis
The known methods for the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis
5-Propylpyrimidine-2-thiol has a predicted density of 1.15±0.1 g/cm3, a melting point of 207-211°C, and a predicted boiling point of 237.3±23.0 °C .Aplicaciones Científicas De Investigación
Pharmaceuticals
5-Propylpyrimidine-2-thiol is used in the pharmaceutical industry. Pyrimidines, which include 5-Propylpyrimidine-2-thiol, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics .
Anti-Infectives
Pyrimidines have been used in the development of anti-infective drugs . These drugs are used to treat infections, typically by inhibiting the spread of an infectious agent or by killing the infectious agent outright .
Anticancer
Pyrimidines are also used in the development of anticancer drugs . These drugs work by killing or slowing the growth of cancer cells .
Immunology and Immuno-Oncology
Pyrimidines have applications in the fields of immunology and immuno-oncology . They are used in the development of drugs that stimulate the immune system to attack cancer cells .
Neurological Disorders
Pyrimidines are used in the treatment of neurological disorders . They are used in the development of drugs that affect the nervous system .
Chronic Pain
Pyrimidines have been used in the development of drugs for the treatment of chronic pain . These drugs work by changing the way the body senses pain .
Diabetes Mellitus
Pyrimidines have been used in the development of drugs for the treatment of diabetes mellitus . These drugs work by regulating the amount of glucose in the body .
Mecanismo De Acción
Target of Action
Pyrimidines, in general, are known to interact with various vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
Pyrimidines are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This inhibition results in a decrease in inflammation and associated symptoms.
Biochemical Pathways
Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Pharmacokinetics
Pyrimidine-based drugs are known for their potency, affinity, and improved medicinal chemistry properties . These properties can impact the bioavailability of the compound.
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Action Environment
The stability of pyrimidine-based drugs in various environments is a critical factor in their therapeutic applications .
Propiedades
IUPAC Name |
5-propyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGTZRDMRKBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=S)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493774 | |
| Record name | 5-Propylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52767-84-7 | |
| Record name | 5-Propylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




